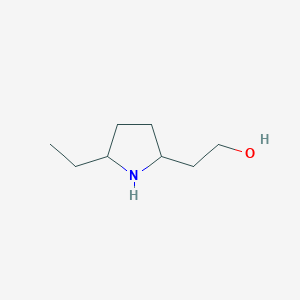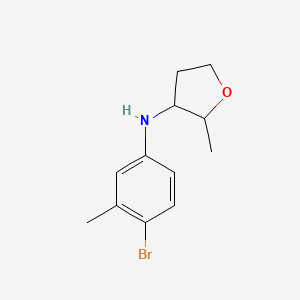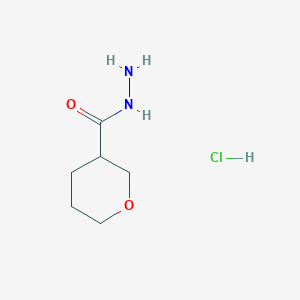
Oxane-3-carbohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxane-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₂O₂. It is a derivative of carbohydrazide, featuring a hydrazide group attached to an oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxane-3-carbohydrazide hydrochloride typically involves the reaction of dimethyl carbonate with hydrazine hydrate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the slow evaporation method to culture single crystals, which are then analyzed using X-ray diffraction techniques to determine their molecular and crystal structures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk quantities and is available for research and pharmaceutical testing .
Analyse Des Réactions Chimiques
Types of Reactions
Oxane-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions, forming various hydrazone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and other electrophiles. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases. These products are of significant interest in medicinal chemistry due to their broad spectrum of biological activities .
Applications De Recherche Scientifique
Oxane-3-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxane-3-carbohydrazide hydrochloride involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This makes the compound a potent inhibitor of certain biological processes . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Oxane-3-carbohydrazide hydrochloride can be compared with other similar compounds, such as:
Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic compounds and have similar chemical reactivity.
Carbohydrazide Derivatives: These include various hydrazone derivatives that are used as corrosion inhibitors and in medicinal chemistry.
Indole Carboxamides: These compounds have unique inhibitory properties and are used in the study of enzyme inhibitors.
This compound stands out due to its specific structure and the unique properties conferred by the oxane ring and hydrazide group. This makes it particularly useful in certain applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H13ClN2O2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
oxane-3-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-8-6(9)5-2-1-3-10-4-5;/h5H,1-4,7H2,(H,8,9);1H |
Clé InChI |
CWDAYFMOAOOWJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide](/img/structure/B13242308.png)

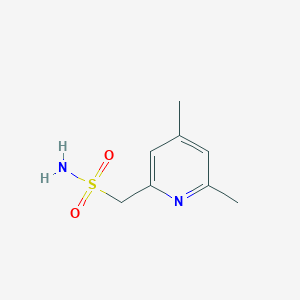
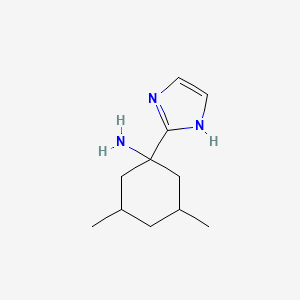

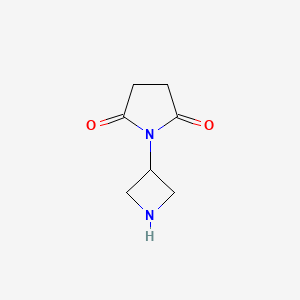
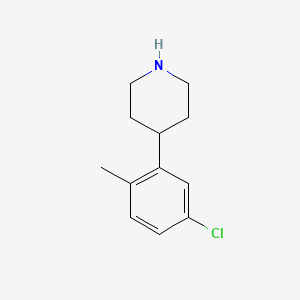
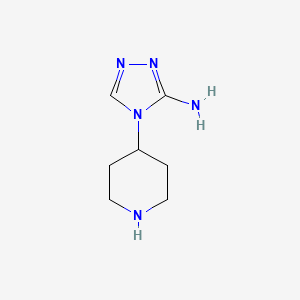
![Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13242356.png)
![4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine](/img/structure/B13242360.png)
![4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13242362.png)
